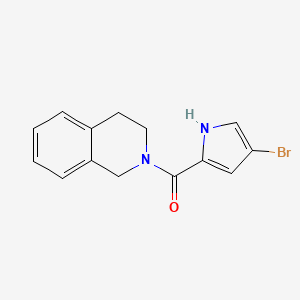

2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

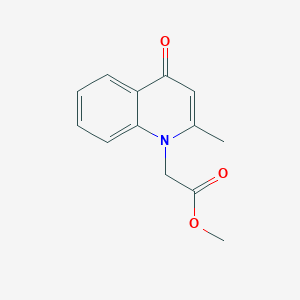

The compound 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic molecule that combines a tetrahydroisoquinoline moiety with a 4-bromo-1H-pyrrole-2-carbonyl substituent. This structure suggests potential biological activity and could serve as an intermediate in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines has been described using a sequence involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation starting from ortho-brominated aromatic aldehydes and primary aromatic amines . Although the specific compound is not directly synthesized in the papers provided, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related pyrrolo[2,1-a]isoquinoline derivatives has been elucidated using IR and NMR spectroscopy . These techniques are crucial for confirming the structure of the compound , ensuring that the desired molecular framework has been correctly assembled.

Chemical Reactions Analysis

The compound of interest could potentially undergo various chemical reactions due to the presence of reactive sites such as the bromo substituent and the pyrrole moiety. For instance, the bromo group could participate in further palladium-catalyzed coupling reactions , while the pyrrole could be involved in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline are not detailed in the provided papers, related compounds have been synthesized and characterized, providing insights into their reactivity and stability . The presence of both a tetrahydroisoquinoline and a pyrrole ring in the molecule suggests a balance of lipophilicity and potential hydrogen bonding, which could influence its solubility and interaction with biological targets.

Aplicaciones Científicas De Investigación

Therapeutic Potential in Cancer and CNS Disorders

Tetrahydroisoquinoline derivatives, including compounds structurally related to 2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their therapeutic potential across various medical conditions. These compounds are part of the 'privileged scaffolds' in medicinal chemistry, known for their significant presence in natural products and synthetic pharmaceuticals. Initially recognized for their neurotoxicity, further research has unveiled their protective role against Parkinsonism in mammals. The discovery of trabectedin (ET-743), a drug approved by the US FDA for soft tissue sarcomas, highlights the anticancer potential of tetrahydroisoquinoline derivatives. The broad therapeutic scope of these compounds extends to treating malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases such as tuberculosis and HIV (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant-Like Activity

Research into the neuropharmacology of tetrahydroisoquinoline derivatives has demonstrated their neuroprotective, antiaddictive, and antidepressant-like activities. One compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been particularly noted for its complex mechanism of action that includes MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. These properties underscore the potential of tetrahydroisoquinoline derivatives as innovative treatments for neurodegenerative diseases, depression, and addiction (Antkiewicz‐Michaluk et al., 2018).

Advances in Synthetic Chemistry for Drug Discovery

Tetrahydroisoquinoline derivatives have spurred significant advances in synthetic chemistry, offering novel pathways for creating biologically active compounds. The exploration of functional chemical groups conducive to the synthesis of compounds with central nervous system (CNS) activity has been a key focus. This research has broadened our understanding of heterocyclic compounds' potential to serve as the basis for new CNS drugs, showcasing the versatility and therapeutic promise of tetrahydroisoquinoline derivatives in medicinal chemistry (Saganuwan, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

(4-bromo-1H-pyrrol-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c15-12-7-13(16-8-12)14(18)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8,16H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRPKLCWQJJZLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CN3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)

![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)

![Methyl 4,5-dimethoxy-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate](/img/structure/B2506855.png)

![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)

![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)